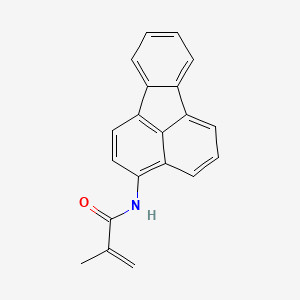
2,5-Thiophenedicarboxylic acid, 3,4-bis(3,4-dimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Thiophenedicarboxylic acid, 3,4-bis(3,4-dimethoxyphenyl)- is a complex organic compound that features a thiophene ring substituted with carboxylic acid groups and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Thiophenedicarboxylic acid, 3,4-bis(3,4-dimethoxyphenyl)- typically involves the chlorination of adipic acid using thionyl chloride, followed by further reactions to introduce the dimethoxyphenyl groups . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps such as recrystallization or chromatography to isolate the final product. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Thiophenedicarboxylic acid, 3,4-bis(3,4-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert carboxylic acids to alcohols or other reduced forms.
Substitution: Common in aromatic compounds, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
2,5-Thiophenedicarboxylic acid, 3,4-bis(3,4-dimethoxyphenyl)- has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 2,5-Thiophenedicarboxylic acid, 3,4-bis(3,4-dimethoxyphenyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating biological pathways and eliciting desired responses. For instance, its aromatic and carboxylic groups can form hydrogen bonds and π-π interactions, influencing its activity in biological systems .
Comparison with Similar Compounds
Similar Compounds
2,5-Thiophenedicarboxylic acid: Lacks the dimethoxyphenyl groups, making it less complex but still useful in various applications.
2,5-Dimethylthiophene: Features methyl groups instead of carboxylic acids, altering its reactivity and applications.
Thiophene-2,5-dicarbonitrile: Contains nitrile groups, providing different chemical properties and uses.
Uniqueness
2,5-Thiophenedicarboxylic acid, 3,4-bis(3,4-dimethoxyphenyl)- stands out due to its combination of thiophene and dimethoxyphenyl groups, which confer unique electronic and steric properties. This makes it particularly valuable in designing materials with specific optical and electronic characteristics .
Properties
CAS No. |
62497-29-4 |
|---|---|
Molecular Formula |
C22H20O8S |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
3,4-bis(3,4-dimethoxyphenyl)thiophene-2,5-dicarboxylic acid |
InChI |
InChI=1S/C22H20O8S/c1-27-13-7-5-11(9-15(13)29-3)17-18(20(22(25)26)31-19(17)21(23)24)12-6-8-14(28-2)16(10-12)30-4/h5-10H,1-4H3,(H,23,24)(H,25,26) |
InChI Key |
LODPTRHTJLNRFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(SC(=C2C3=CC(=C(C=C3)OC)OC)C(=O)O)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol](/img/structure/B14512165.png)

![Ethyl 2-{[(1-benzothiophen-3-yl)sulfanyl]methyl}benzoate](/img/structure/B14512185.png)
![Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate](/img/structure/B14512187.png)
![S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14512204.png)
![2-[(Didecylamino)methyl]-6-methylphenol](/img/structure/B14512208.png)
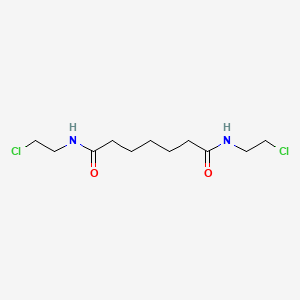
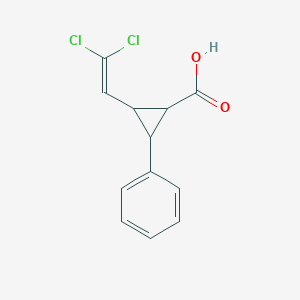
![3-[(2,3-Dimethyl-1H-indol-6-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14512251.png)
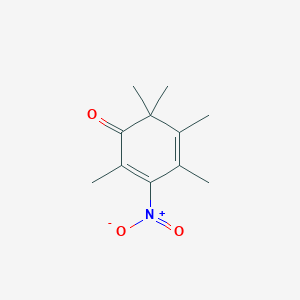
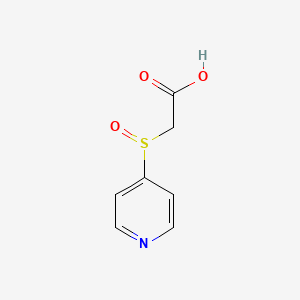
![1-Chloro-4-(chloro{[(4-chlorophenyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14512273.png)
![3-Phenylpropyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate](/img/structure/B14512279.png)
